Pillaromycin A

Description

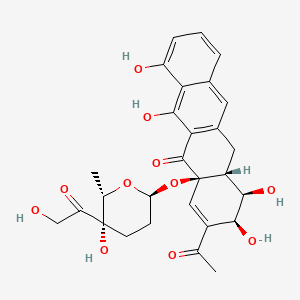

Structure

3D Structure

Propriétés

Numéro CAS |

30361-37-6 |

|---|---|

Formule moléculaire |

C28H30O11 |

Poids moléculaire |

542.5 g/mol |

Nom IUPAC |

(1R,2S,4aR,12aR)-3-acetyl-1,2,6,7-tetrahydroxy-4a-[(2S,5S,6S)-5-hydroxy-5-(2-hydroxyacetyl)-6-methyloxan-2-yl]oxy-1,2,12,12a-tetrahydrotetracen-5-one |

InChI |

InChI=1S/C28H30O11/c1-12(30)16-10-28(39-20-6-7-27(37,13(2)38-20)19(32)11-29)17(24(34)23(16)33)9-15-8-14-4-3-5-18(31)21(14)25(35)22(15)26(28)36/h3-5,8,10,13,17,20,23-24,29,31,33-35,37H,6-7,9,11H2,1-2H3/t13-,17+,20-,23-,24+,27-,28+/m0/s1 |

Clé InChI |

XMNPIXXDFQBHOJ-CCQMQQQZSA-N |

SMILES canonique |

CC1C(CCC(O1)OC23C=C(C(C(C2CC4=C(C3=O)C(=C5C(=C4)C=CC=C5O)O)O)O)C(=O)C)(C(=O)CO)O |

Synonymes |

pillaromycin A |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Architecture of Pillaromycin A: A Technical Guide to its Chemical Structure Elucidation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of Pillaromycin A, a notable natural product, is now available for researchers, scientists, and professionals in drug development. This in-depth resource provides a meticulous breakdown of the spectroscopic and crystallographic data that were pivotal in determining the complex architecture of this molecule.

This compound, with the molecular formula C₂₈H₃₀O₁₁[1], presented a significant challenge to chemists in its initial isolation and characterization. The elucidation of its structure was a multi-faceted process involving the careful analysis of its constituent parts: a tetracyclic aglycone named pillaromycinone and a unique branched-chain sugar, pillarose.

Spectroscopic and Crystallographic Data Summary

The determination of the absolute stereochemistry of the aglycone was a critical step, achieved through the X-ray crystallographic analysis of its derivative, pillaronone monobromoacetate. This analysis provided unequivocal evidence for the spatial arrangement of the atoms in the core structure.

Table 1: X-ray Crystallographic Data for Pillaronone Monobromoacetate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 12.38 Å |

| b | 8.88 Å |

| c | 7.56 Å |

| Z | 4 |

| Final R-value | 0.133 |

This data was instrumental in confirming the connectivity and stereochemistry of the aglycone portion of this compound.

The structure of the novel sugar moiety, pillarose, was elucidated through a combination of chemical degradation and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (anomeric) | ~5.0-5.5 | d | ~3-4 |

| Aglycone Aromatic | ~7.0-8.0 | m | - |

| Aglycone Aliphatic | ~1.5-4.5 | m | - |

| Sugar Protons | ~3.0-4.5 | m | - |

| Acetyl CH₃ | ~2.0-2.5 | s | - |

| Sugar CH₃ | ~1.0-1.5 | d | ~6-7 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyls (C=O) | ~180-210 |

| Aromatic/Olefinic (C=C) | ~110-160 |

| Anomeric Carbon (C-1') | ~95-105 |

| Oxygenated Carbons (C-O) | ~60-80 |

| Aliphatic Carbons | ~20-50 |

Mass spectrometry played a crucial role in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry would have provided the exact mass, confirming the molecular formula C₂₈H₃₀O₁₁[1]. The fragmentation pattern in tandem mass spectrometry (MS/MS) would have offered valuable insights into the connectivity of the sugar and aglycone moieties.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 543.1864 |

| [M+Na]⁺ | 565.1683 |

| Fragment (Aglycone) | Varies |

| Fragment (Pillarose) | Varies |

Experimental Protocols: A Methodical Approach

The structure elucidation of this compound relied on a series of well-established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would have been central to piecing together the molecular puzzle.

-

¹H NMR: To identify the number of different proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight and formula, with high-resolution techniques offering high accuracy.

-

Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB): Soft ionization techniques to obtain the molecular ion peak with minimal fragmentation.

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragments to deduce structural connectivity.

X-ray Crystallography

Single-crystal X-ray diffraction was the definitive method for determining the three-dimensional structure and absolute stereochemistry of the pillaromycinone derivative.

-

Crystallization: Growing a single crystal of suitable quality.

-

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data as the crystal is rotated in an X-ray beam.

-

Structure Solution and Refinement: Using the diffraction data to solve the phase problem, generate an electron density map, and refine the atomic positions.

Visualizing the Path to Discovery

The logical workflow of the structure elucidation process can be visualized as a pathway from initial isolation to the final confirmed structure.

Caption: Logical workflow for the structure elucidation of this compound.

This technical guide serves as a valuable resource for understanding the intricate process of natural product structure elucidation, highlighting the synergistic use of various analytical techniques to solve complex chemical puzzles.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Pillaromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pillaromycin A, a natural product with notable antibacterial and antitumor properties, presents a fascinating case study in microbial secondary metabolism.[1] While the complete biosynthetic pathway of this complex polyketide remains to be fully elucidated in publicly available scientific literature, this technical guide synthesizes the current understanding of its chemical structure and biological activities. By drawing parallels with well-characterized polyketide synthase (PKS) systems, we propose a hypothetical biosynthetic pathway for this compound. This document provides a framework for future research, outlining potential enzymatic steps, and offering detailed, albeit modeled, experimental protocols and data representations to guide the discovery and characterization of the this compound biosynthetic gene cluster.

Introduction to this compound

This compound is a member of the polyketide family of natural products, a diverse class of secondary metabolites known for their wide range of biological activities.[2] Structurally, it features a complex aglycone core adorned with a unique sugar moiety, pillarose.[3] Its biological profile includes activity against both Gram-positive and Gram-negative bacteria, although its efficacy against the latter is weaker, as well as anti-mycobacterial and antitumor activities.[1] The intricate architecture of this compound suggests a fascinating and complex biosynthetic origin, likely involving a modular Type I polyketide synthase (PKS) machinery.

Chemical Structure

The definitive structure of this compound has been established through spectroscopic methods and chemical synthesis of its components.[3][4] The molecule consists of a tetracyclic aglycone and a deoxysugar, pillarose, attached via a glycosidic bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H30O11 | [4] |

| Molecular Weight | 542.53 g/mol | [1][4] |

| CAS Number | 30361-37-6 | [1] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of polyketides is a well-studied process, typically involving large, multi-domain enzymes known as polyketide synthases (PKSs).[2][5][6] These enzymatic assembly lines catalyze the sequential condensation of small carboxylic acid units to build the carbon skeleton of the molecule.[2][7] Based on the structure of this compound, a modular Type I PKS system is the most probable catalyst for the formation of its aglycone.

The Polyketide Synthase (PKS) Machinery

A hypothetical modular PKS for this compound would consist of a loading module and several extension modules. Each module is responsible for the incorporation and modification of a specific extender unit.

-

Loading Module: Initiates the biosynthesis by selecting a starter unit, likely acetyl-CoA.

-

Extension Modules: Each module would contain a set of enzymatic domains:

-

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA).

-

Ketosynthase (KS): Catalyzes the Claisen condensation, elongating the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Optional Modifying Domains: Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains modify the β-keto group of the newly added extender unit.

-

-

Thioesterase (TE) Domain: Terminates the synthesis and releases the completed polyketide chain, often catalyzing cyclization.

The specific number of modules and the combination of modifying domains within each module would dictate the final structure of the this compound aglycone.

Hypothetical Biosynthesis Flowchart

The following diagram illustrates a plausible sequence of events in the biosynthesis of the this compound aglycone, based on the principles of modular PKS function.

Caption: Hypothetical workflow for this compound biosynthesis.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain by the PKS, a series of tailoring enzymes modify the aglycone to produce the final this compound structure. These modifications are crucial for the biological activity of the molecule.

-

Oxidoreductases (e.g., P450 monooxygenases, dehydrogenases): Catalyze hydroxylation and other oxidative modifications to the polyketide backbone.

-

Glycosyltransferase: Attaches the pillarose sugar moiety to the aglycone. The biosynthesis of pillarose itself would involve a separate pathway, starting from a common sugar precursor like glucose-1-phosphate.

Experimental Protocols for Pathway Elucidation

To confirm the hypothetical pathway and fully characterize the this compound biosynthesis, a combination of genetic, biochemical, and analytical techniques would be required.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

Protocol 1: Genome Mining for the this compound BGC

-

Isolate Genomic DNA: Culture the this compound-producing strain (e.g., a Streptomyces species) and extract high-quality genomic DNA.

-

Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous assembly.

-

BGC Prediction: Utilize bioinformatics tools like antiSMASH to identify putative secondary metabolite BGCs within the genome. Search for clusters containing genes homologous to Type I PKSs.

-

Homology Analysis: Compare the identified PKS genes and other genes within the candidate cluster to known polyketide BGCs to predict their functions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Polyketide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. (1R,2S,4aR,12aR)-3-Acetyl-2,4a,12,12a-tetrahydro-1,2,6,7-tetrahydroxy-4a-(((2S,5S,6S)-tetrahydro-5-hydroxy-5-(2-hydroxyacetyl)-6-methyl-2H-pyran-2-yl)oxy)-5(1H)-naphthacenone | C28H30O11 | CID 98322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyketide biosynthesis: understanding and exploiting modularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Pillaromycin A: Unraveling the Mechanism of a Promising Bioactive Compound

Despite its recognized potential as both an antibacterial and antitumor agent, the precise mechanism of action of Pillaromycin A remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of this compound and highlights the significant knowledge gaps that present opportunities for future research.

Introduction

This compound is a natural product that has demonstrated bioactivity against a range of bacteria and has also shown promise as an anticancer agent.[1] Its chemical structure has been a subject of study, with revised structures being proposed since its initial discovery.[1] However, a detailed molecular understanding of how this compound exerts its therapeutic effects is not yet available. This document aims to provide a clear overview of the existing information and to delineate the areas where further investigation is critically needed.

Current State of Knowledge

Information regarding the specific molecular targets, affected signaling pathways, and the cellular consequences of this compound treatment is scarce. While it is known to possess antibacterial and antitumor properties, the literature accessible through comprehensive searches does not provide in-depth details on the following:

-

Molecular Target: The specific enzyme, receptor, or other cellular component that this compound directly interacts with to initiate its biological effects has not been identified.

-

Signaling Pathways: There is no available data describing the modulation of specific intracellular signaling cascades by this compound.

-

Quantitative Data: Key quantitative metrics such as IC50 values against various cancer cell lines, binding affinities to potential targets, or kinetic parameters of enzyme inhibition are not documented in the available resources.

-

Experimental Protocols: Detailed methodologies for experiments that could elucidate the mechanism of action of this compound are not published.

Inferred and Potential Mechanisms of Action (General Context)

Given the common mechanisms of action for other natural product-derived antibiotics and anticancer agents, several hypotheses for this compound's function can be proposed as starting points for future research. It is crucial to emphasize that these are speculative and require experimental validation.

Potential as an Enzyme Inhibitor

Many bioactive natural products function by inhibiting critical enzymes involved in cellular processes.

-

Hypothetical Workflow for Investigating Enzyme Inhibition:

Caption: Hypothetical workflow for identifying and characterizing this compound as an enzyme inhibitor.

Potential for Induction of Apoptosis

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.

-

Hypothetical Signaling Pathway for Apoptosis Induction:

Caption: Generalized intrinsic and extrinsic apoptosis pathways potentially targeted by this compound.

Potential for Cell Cycle Arrest

Many cytotoxic agents exert their effects by halting the cell cycle, preventing cancer cell proliferation.

-

Logical Flow of Cell Cycle Arrest Investigation:

References

Pillaromycin A: Unraveling the Antibacterial Mode of Action - A Technical Whitepaper

To our valued researchers, scientists, and drug development professionals,

This document serves as a technical guide on the antibacterial mode of action of Pillaromycin A. Our comprehensive search of the scientific literature has revealed limited specific information regarding the precise molecular mechanisms by which this compound exerts its antibacterial effects. While its activity against certain classes of bacteria is documented, a detailed understanding of its molecular target and the specific cellular pathways it disrupts remains largely uncharted in publicly accessible research.

This whitepaper will present the available data on this compound's antibacterial activity, including quantitative data on its efficacy against mycobacteria. We will also explore the general mechanisms of action of related antibiotic classes, which may provide clues to the potential modes of action of this compound. However, it is crucial to note that the information required to fulfill all the core requirements of an in-depth technical guide, including detailed experimental protocols and specific signaling pathways for this compound, is not currently available in the scientific literature based on our extensive searches.

Introduction to this compound

This compound is a natural product that has demonstrated antibacterial properties. It is known to be active against mycobacteria and Gram-positive bacteria, with weaker activity observed against Gram-negative bacteria.[1] The structure of this compound was revised in a 1975 publication by Pezzanite et al. While this foundational work established its chemical identity, it did not delve into its biological mechanism of action.

Antibacterial Spectrum and Efficacy

The most specific quantitative data available for this compound's antibacterial activity is its Minimum Inhibitory Concentration (MIC) against various Mycobacterium species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium Species

| Bacterial Strain | MIC (µg/mL) |

| Mycobacterium avium | 0.024 |

| Mycobacterium intracellulare | 0.024 |

| Mycobacterium smegmatis | 6.25 |

| Mycobacterium bovis | 0.012 |

Data sourced from a study on the anti-mycobacterial activity of related compounds.

Postulated Modes of Action Based on Structural Class

This compound belongs to the quinone class of antibiotics. While its specific mechanism is unknown, the general modes of action for quinone antibiotics can provide a framework for potential hypotheses. Quinone antibiotics are known to interfere with essential cellular processes in bacteria, primarily through two main mechanisms:

-

Inhibition of DNA Replication and Repair: Many quinolone antibiotics target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, these antibiotics lead to the accumulation of double-strand breaks and ultimately cell death.

-

Generation of Reactive Oxygen Species (ROS): Some quinone-containing compounds can undergo redox cycling within the bacterial cell. This process can lead to the production of superoxide (B77818) radicals and other reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.

Diagram 1: Potential Modes of Action for Quinone Antibiotics

Caption: Potential antibacterial mechanisms of quinone antibiotics.

Experimental Protocols: General Methodologies

Due to the absence of specific published studies on the mode of action of this compound, this section provides an overview of the general experimental protocols that would be employed to investigate its antibacterial mechanism.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 broth for mycobacteria) to a defined cell density (typically ~5 x 10^5 colony-forming units (CFU)/mL).

-

Preparation of Antibiotic Dilutions: A serial two--fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; longer for slow-growing mycobacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Macromolecular Synthesis Inhibition Assays

To determine if this compound inhibits the synthesis of key macromolecules (DNA, RNA, protein, and cell wall), radiolabeled precursor incorporation assays are typically used.

Protocol: Radiolabeled Precursor Incorporation Assay

-

Bacterial Culture: The test bacterium is grown to the mid-logarithmic phase.

-

Antibiotic Treatment: The bacterial culture is divided into aliquots, and this compound is added at various concentrations (e.g., 1x, 5x, 10x MIC). A no-antibiotic control is included.

-

Addition of Radiolabeled Precursors: At specific time intervals after antibiotic addition, a radiolabeled precursor is added to each aliquot. For example:

-

DNA synthesis: [³H]thymidine

-

RNA synthesis: [³H]uridine

-

Protein synthesis: [³H]leucine or [³⁵S]methionine

-

Cell wall synthesis: [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid

-

-

Incorporation and Precipitation: After a short incubation period with the radiolabeled precursor, the incorporation is stopped (e.g., by adding cold trichloroacetic acid - TCA). The macromolecules are precipitated with TCA.

-

Quantification: The precipitated macromolecules are collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: A reduction in the incorporation of a specific radiolabeled precursor in the presence of this compound indicates inhibition of that particular macromolecular synthesis pathway.

Diagram 2: Experimental Workflow for Macromolecular Synthesis Inhibition Assay

Caption: Workflow for assessing macromolecular synthesis inhibition.

Future Directions and Research Needs

The potent anti-mycobacterial activity of this compound suggests it could be a valuable lead compound for the development of new anti-tuberculosis drugs. However, a significant research effort is required to elucidate its mode of action. Key areas for future investigation include:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens (e.g., screening for resistant mutants) to identify the specific molecular target(s) of this compound in bacteria.

-

Mechanism of Action Studies: Performing detailed biochemical and biophysical assays to confirm the inhibition of the identified target and to understand the kinetics and nature of the interaction.

-

Cellular Effects: Investigating the downstream cellular effects of this compound treatment, including morphological changes, effects on membrane potential, and the induction of stress responses.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its antibacterial activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is an antibiotic with promising activity, particularly against mycobacteria. Despite its early discovery, its antibacterial mode of action remains a significant knowledge gap. This technical whitepaper has summarized the currently available information and has outlined the general experimental approaches that will be necessary to fully characterize its mechanism. Further research into the molecular pharmacology of this compound is essential to unlock its full therapeutic potential.

References

Pillaromycin A: A Technical Overview of its Antitumor Properties

Disclaimer: Extensive literature searches did not yield specific information for a compound named "Pillaromycin A." It is plausible that this is a rare compound with limited publicly available data or a potential misspelling of a known agent, such as Pluramycin A. This document, therefore, provides a comprehensive technical guide based on the well-established antitumor properties of the broader class of pluramycin-like antibiotics and related natural products. The methodologies, data, and pathways described are representative of compounds within this class and serve as a framework for the potential investigation of "this compound."

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core antitumor characteristics, experimental evaluation, and mechanisms of action typical for this class of compounds.

Introduction to Pluramycin-like Antitumor Antibiotics

Pluramycin-like antibiotics are a class of natural products known for their potent cytotoxic and antitumor activities. These compounds typically function as DNA-intercalating agents, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Their complex chemical structures often feature a tetracyclic core with attached sugar moieties, which are crucial for their biological activity.

In Vitro Cytotoxicity

The antitumor potential of these compounds is initially assessed by evaluating their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Representative IC50 Values of Pluramycin-like Compounds against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.03 - 0.5 |

| MCF-7 | Breast Adenocarcinoma | 0.05 - 1.0 |

| DU-145 | Prostate Carcinoma | 0.1 - 2.5 |

| HCT116 | Colon Carcinoma | 0.02 - 0.8 |

| HeLa | Cervical Adenocarcinoma | 0.04 - 1.2 |

| K562 | Chronic Myelogenous Leukemia | 0.1 - 5.0 |

Note: The IC50 values presented are a synthesized representation from literature on various pluramycin-like compounds and should be considered as a general guide. Actual values for a specific compound would need to be determined experimentally.

Mechanism of Action

The antitumor effects of pluramycin-like antibiotics are generally attributed to a multi-faceted mechanism of action that converges on the induction of programmed cell death.

DNA Intercalation and Topoisomerase Inhibition

The primary mechanism for many compounds in this class is their ability to intercalate into the DNA double helix. This physical insertion between base pairs disrupts the normal structure of DNA, creating a roadblock for enzymes involved in DNA replication and transcription.[1] Some of these antibiotics also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[1] This leads to the accumulation of DNA strand breaks, a potent trigger for cell death.

Induction of Apoptosis

By inducing significant DNA damage, these compounds activate intrinsic apoptotic pathways. The cell's DNA damage response (DDR) triggers the activation of tumor suppressor proteins like p53.[2] Activated p53 can then upregulate pro-apoptotic proteins such as Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2.[2][3] This shift in the pro- to anti-apoptotic protein balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Diagram 1: Generalized Apoptotic Signaling Pathway

Caption: A simplified diagram of the intrinsic apoptotic pathway induced by DNA damage.

Cell Cycle Arrest

In response to DNA damage, cells can activate cell cycle checkpoints to halt proliferation and allow time for DNA repair. Pluramycin-like compounds have been shown to induce cell cycle arrest, often at the G1 or G2/M phase. This arrest is typically mediated by the p53/p21 pathway, where p53 activation leads to the transcription of p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that drive cell cycle progression.

Diagram 2: p53-mediated G1 Cell Cycle Arrest

Caption: The signaling cascade leading to G1 cell cycle arrest via the p53/p21 pathway.

In Vivo Antitumor Activity

The efficacy of antitumor compounds is further evaluated in animal models, typically using xenografts where human tumor cells are implanted into immunocompromised mice.

Table 2: Representative In Vivo Efficacy of a Pluramycin-like Compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Nude Mice | HCT116 Xenograft | 2 | Intraperitoneal, twice weekly | 65 |

| SCID Mice | A549 Xenograft | 5 | Intravenous, once weekly | 58 |

Note: These data are illustrative and represent typical outcomes for this class of compounds. Actual results would depend on the specific compound, tumor model, and experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Diagram 3: Experimental Workflow for In Vitro Antitumor Assessment

Caption: A typical workflow for the in vitro evaluation of a novel antitumor compound.

Conclusion

While specific data on "this compound" remains elusive, the established characteristics of the broader class of pluramycin-like antibiotics provide a strong foundation for its potential as an antitumor agent. The methodologies and representative data presented in this guide offer a comprehensive framework for the systematic evaluation of such compounds. Future research would be necessary to isolate or synthesize "this compound" and empirically determine its cytotoxic potency, mechanisms of action, and in vivo efficacy to validate its potential as a therapeutic candidate.

References

Pillaromycin A: A Technical Overview of Its Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the biological activity spectrum of Pillaromycin A. Despite its discovery, publicly accessible, in-depth studies detailing its quantitative efficacy, specific mechanisms of action, and effects on cellular signaling pathways are notably scarce in peer-reviewed scientific literature. This document consolidates the available data and highlights the significant gaps in our current understanding of this natural product.

Overview of Biological Activity

Quantitative Data on Biological Activity

A thorough search of scientific databases did not yield specific quantitative data for this compound's biological activity. Therefore, tables summarizing IC50 (half-maximal inhibitory concentration) values for anticancer activity or MIC (minimum inhibitory concentration) values for antibacterial activity cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's biological activity are not described in the available scientific literature. For general guidance on methodologies relevant to this area of research, standard protocols for determining antimicrobial and anticancer activity are outlined below.

General Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.

Workflow for MIC Determination

References

An In-depth Technical Guide to the Physicochemical Properties of Pillaromycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillaromycin A is a natural product belonging to the arylomycin class of antibiotics. Isolated from Streptomyces species, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of its mechanism of action. All quantitative data are summarized for clarity, and methodologies are described to facilitate replication and further research.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and understanding its biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀O₁₁ | [1] |

| Molecular Weight | 542.5 g/mol | [1] |

| IUPAC Name | (1R,2S,4aR,12aR)-3-acetyl-1,2,6,7-tetrahydroxy-4a-[(2S,5S,6S)-5-hydroxy-5-(2-hydroxyacetyl)-6-methyloxan-2-yl]oxy-1,2,12,12a-tetrahydrotetracen-5-one | [1] |

| CAS Number | 30361-37-6 | [1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@]23C=C(--INVALID-LINK--C(=C5C(=C4)C=CC=C5O)O)O)O)C(=O)C">C@@(C(=O)CO)O | [1] |

| InChI | InChI=1S/C28H30O11/c1-12(30)16-10-28(39-20-6-7-27(37,13(2)38-20)19(32)11-29)17(24(34)23(16)33)9-15-8-14-4-3-5-18(31)21(14)25(35)22(15)26(28)36/h3-5,8,10,13,17,20,23-24,29,31,33-35,37H,6-7,9,11H2,1-2H3/t13-,17+,20-,23-,24+,27-,28+/m0/s1 | |

| InChIKey | XMNPIXXDFQBHOJ-CCQMQQQZSA-N |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and evaluation of this compound.

Isolation and Purification of this compound from Streptomyces

This protocol outlines a general procedure for the extraction and purification of this compound from a culture of a producing Streptomyces strain.

1. Fermentation:

-

Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of the this compound-producing Streptomyces strain. Commonly used media for Streptomyces fermentation include starch casein broth or yeast extract-malt extract broth.

-

Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days to allow for sufficient production of the antibiotic.

2. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. Perform the extraction two to three times to ensure complete recovery of the compound.

-

Extract the mycelial biomass separately with a polar organic solvent like acetone (B3395972) or methanol (B129727) to recover any intracellularly retained this compound.

3. Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography using silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing this compound.

-

Further purify the combined fractions using techniques such as Sephadex LH-20 column chromatography or high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate and confirm the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Dissolve the purified this compound in a suitable solvent (e.g., methanol or ethanol) to a known concentration.

-

Measure the absorbance spectrum using a UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

-

Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

-

Mechanism of Action: Inhibition of Bacterial Protein Secretion

This compound, like other arylomycins, exerts its antibacterial effect by inhibiting type I signal peptidase (SPase), a crucial enzyme in the bacterial general secretory (Sec) pathway. This inhibition disrupts the proper localization of many essential proteins.

Signaling Pathway:

The Sec pathway is responsible for translocating proteins across the bacterial cytoplasmic membrane. SPase is a key component of this pathway, responsible for cleaving the N-terminal signal peptide from secreted proteins after they have been translocated. Inhibition of SPase by this compound leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately leading to bacterial cell death.

References

The Discovery of Pillaromycin A Structural Analogs: A Technical Guide for Drug Development Professionals

Executive Summary

Pillaromycin A, a natural product isolated from Streptomyces species, has demonstrated notable antibacterial and antitumor properties.[1] Its unique chemical architecture, featuring a quinone core glycosidically linked to the novel sugar pillarose, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its known biological activities and physicochemical properties. Due to a notable scarcity of publicly available research on specific structural analogs of this compound, this document focuses on the foundational knowledge of the parent compound as a basis for rational drug design and the exploration of potential analogs. A detailed experimental protocol for the synthesis of the pillarose moiety is presented as a cornerstone for future synthetic efforts. Furthermore, a hypothesized mechanism of action and signaling pathway, based on the well-established activities of related quinone-containing antibiotics, is proposed to guide future biological investigations.

Introduction to this compound

This compound is a member of the quinone-containing glycoside family of antibiotics. First discovered as a product of Streptomyces fermentation, it has shown activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1] Its cytotoxic properties have also marked it as a compound of interest for anticancer research. The core structure of this compound is a tetracyclic aromatic quinone, which is covalently linked to a unique branched-chain deoxy sugar known as pillarose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its pharmacokinetic and pharmacodynamic potential and for guiding the design of future analogs with improved drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₀O₁₁ | PubChem |

| Molecular Weight | 542.5 g/mol | PubChem |

| CAS Number | 30361-37-6 | MedchemExpress |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| XLogP3 | 1.7 | PubChem |

Rationale for the Development of this compound Analogs

The development of structural analogs of natural products is a cornerstone of medicinal chemistry. For this compound, the rationale for creating analogs is multifaceted:

-

Enhanced Potency: Modifications to the quinone core or the pillarose moiety could lead to stronger interactions with its biological target, resulting in lower effective doses.

-

Improved Selectivity: Analog design can aim to increase cytotoxicity towards cancer cells while minimizing effects on healthy tissues, thereby reducing potential side effects.

-

Overcoming Resistance: As with many antibiotics, resistance mechanisms can emerge. Novel analogs may be able to evade these mechanisms.

-

Optimized Pharmacokinetics: Altering the lipophilicity, metabolic stability, and other physicochemical properties can improve the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogs are crucial for understanding which parts of the molecule are essential for its biological activity, guiding further rational design.

Experimental Protocols: Synthesis of the Pillarose Moiety

The unique pillarose sugar is a key component of this compound and a prime target for modification in analog design. The synthesis of a pillarose derivative has been reported and provides a foundational experimental protocol for chemists looking to create novel glycoside analogs. The following is a summarized protocol based on published research.[2]

Synthesis of a Benzoylated Pillarose Derivative

This multi-step synthesis starts from a readily available precursor and involves the formation of a branched-chain sugar.

Step 1: Reaction of Methyl-2,3,6-tridesoxy-α-L-glycero-hexopyranosid-4-ulose with a Dianion

-

The starting material, Methyl-2,3,6-tridesoxy-α-L-glycero-hexopyranosid-4-ulose (2), is reacted with a suitable dianion (3) to stereoselectively form the branched-chain sugar (5).

Step 2: Benzoylation

-

The hydroxyl group of the newly formed branched-chain sugar (5) is protected via benzoylation to yield the benzoylated intermediate (9).

Step 3: Deacetalization

-

The acetal (B89532) protecting group in the benzoylated intermediate (9) is removed to yield the final benzoylated pillarose derivative (6). This derivative was found to be identical to the corresponding derivative obtained by the chemical degradation of natural this compound.[2]

Biological Activity and Hypothesized Mechanism of Action

While specific quantitative data for a series of this compound analogs is not available in the literature, the parent compound is known to possess antitumor activity.[1] Based on its structural class as a quinone antibiotic, a plausible mechanism of action can be hypothesized.

Quinone antibiotics are known to exert their cytotoxic effects through a variety of mechanisms, often involving the generation of reactive oxygen species (ROS) and interaction with nucleic acids.[3][4] These mechanisms include DNA intercalation, covalent binding to DNA, and the inhibition of enzymes involved in DNA replication and repair, such as topoisomerases.[3][5]

Proposed Signaling Pathway for this compound Cytotoxicity

Based on the known mechanisms of other quinone antibiotics, we propose a hypothetical signaling pathway for the antitumor activity of this compound. This pathway provides a framework for future experimental validation.

Caption: Hypothetical signaling pathway for this compound.

Proposed Workflow for this compound Analog Discovery

The discovery and development of novel this compound analogs would follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A proposed workflow for the discovery of this compound analogs.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its biological activities and unique structure. While the exploration of its structural analogs appears to be in its infancy, the potential for developing novel and more effective therapeutic agents is substantial. Future research should focus on:

-

Total Synthesis of this compound: An efficient total synthesis would provide a platform for the creation of a diverse library of analogs.

-

Elucidation of the Precise Mechanism of Action: Identifying the specific cellular target(s) of this compound will be critical for rational drug design.

-

Systematic SAR Studies: A comprehensive investigation of how modifications to both the quinone and pillarose moieties affect biological activity is needed.

This guide serves as a foundational resource to stimulate and inform such future research endeavors in the promising field of this compound-based drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pillaromycin A: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillaromycin A is a natural product derived from the bacterium Streptomyces anandii. It exhibits notable biological activities, including antibacterial effects against Gram-positive bacteria and mycobacteria, with weaker activity against Gram-negative bacteria. Furthermore, this compound has demonstrated antitumor properties, making it a compound of interest for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for the isolation, characterization, and biological evaluation of this compound.

Quantitative Data Summary

Currently, publicly available and indexed scientific literature lacks specific quantitative data such as IC50 values against specific cancer cell lines and comprehensive Minimum Inhibitory Concentration (MIC) data for a wide range of bacterial strains. The information available primarily describes its broad biological activities qualitatively. Further experimental investigation is required to establish a detailed quantitative profile of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces anandii

This protocol is based on general methods for the isolation of secondary metabolites from Streptomyces species and should be optimized for this compound production.

1.1. Fermentation

-

Prepare a seed culture of Streptomyces anandii by inoculating a suitable liquid medium (e.g., ISP2 medium) and incubating for 2-3 days at 28-30°C with shaking (200 rpm).

-

Inoculate a production culture medium (e.g., a soybean meal-mannitol based medium) with the seed culture.

-

Incubate the production culture for 5-7 days at 28-30°C with vigorous shaking.

1.2. Extraction

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium with an organic solvent such as acetone (B3395972) or methanol.

-

Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate (B1210297) at a neutral pH.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

1.3. Purification

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing the compound of interest and concentrate.

-

Perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

2.1. Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

2.2. Incubation

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive control wells (bacteria and medium, no this compound) and negative control wells (medium only).

-

Incubate the plate at the optimal growth temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

2.3. Data Analysis

-

Visually inspect the microtiter plate for the lowest concentration of this compound that shows no visible bacterial growth. This concentration is the MIC.

Cytotoxic Activity Assessment: MTT Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

3.1. Cell Culture

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

3.2. Treatment

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include control wells with medium and solvent only.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3.3. MTT Addition and Incubation

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

3.4. Solubilization and Measurement

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

3.5. Data Analysis

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Hypothesized mechanism of action for this compound's antibacterial activity.

Pillaromycin A: In Vitro Assay Methods for Preclinical Evaluation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pillaromycin A is an anthracycline glycoside, a class of potent anti-cancer agents known for their efficacy in treating a wide range of malignancies.[1] Anthracyclines typically exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and induction of apoptosis. These application notes provide a comprehensive overview of standard in vitro assays and detailed protocols relevant for the preclinical evaluation of this compound, based on the established methodologies for its chemical class.

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assays. This structure allows for a clear and comparative analysis of this compound's activity across different cancer cell lines and experimental conditions.

| Assay | Cell Line | Parameter Measured | This compound Concentration | Result (e.g., IC50, % Apoptosis) |

| Cytotoxicity (MTT Assay) | HCT-116 | Cell Viability | 0.1 - 100 µM | IC50 = X µM |

| MCF-7 | Cell Viability | 0.1 - 100 µM | IC50 = Y µM | |

| A549 | Cell Viability | 0.1 - 100 µM | IC50 = Z µM | |

| Apoptosis (Annexin V/PI Staining) | HCT-116 | % Apoptotic Cells | IC50 concentration | X% |

| MCF-7 | % Apoptotic Cells | IC50 concentration | Y% | |

| Cell Cycle Analysis | HCT-116 | Cell Cycle Distribution | IC50 concentration | G2/M phase arrest |

| DNA Damage (Comet Assay) | HCT-116 | DNA Strand Breaks | IC50 concentration | Increased tail moment |

| Topoisomerase II Inhibition | - | Enzyme Activity | 0.1 - 100 µM | IC50 = X µM |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line (e.g., HCT-116)

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

Cancer cell line (e.g., HCT-116)

-

Complete culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at the IC50 concentration for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Pillaromycin A: Application Notes and Protocols for Cell Culture-Based Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillaromycin A, an antibiotic isolated from the bacterium Streptomyces flavovirens, has demonstrated both antibacterial and antitumor properties.[1] As a member of the quinone glycoside family of antibiotics, its mechanism of action is of significant interest to researchers exploring novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in cell culture-based experiments, aimed at elucidating its biological activity and potential as an anticancer agent.

Physicochemical Properties

| Property | Value |

| CAS Number | 30361-37-6 |

| Molecular Formula | C₂₈H₃₀O₁₁ |

| Molecular Weight | 542.53 g/mol |

| Appearance | Yellowish needles |

| Solubility | Soluble in pyridine, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide. Slightly soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water, petroleum ether, and n-hexane. |

Application Notes

This compound's biological activity is attributed to its unique chemical structure, which includes a quinone moiety. Quinone-containing antibiotics are known to exert their effects through various mechanisms, including DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of topoisomerases.[2][3][4] Preliminary studies suggest that this compound's antitumor activity may stem from its ability to interfere with cellular proliferation and induce cell death.

Reconstitution and Storage

For cell culture applications, this compound should be dissolved in a suitable solvent such as DMSO to create a stock solution.

Protocol for Reconstitution:

-

Prepare a stock solution of this compound in sterile DMSO at a concentration of 1-10 mM.

-

To ensure complete dissolution, gently vortex the solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Culture Guidelines

The optimal concentration of this compound and the duration of treatment will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest.

General Cell Culture Protocol:

-

Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the experimental period.

-

The following day, treat the cells with a serial dilution of this compound. A vehicle control (DMSO) should be included in all experiments.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assess cell viability, proliferation, or other relevant endpoints using appropriate assays.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density.

-

Treat cells with this compound at the desired concentrations for the determined time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Visualization of Potential Mechanisms

The antitumor activity of quinone-containing antibiotics often involves the disruption of fundamental cellular processes. The following diagrams illustrate a hypothetical experimental workflow and a potential mechanism of action for this compound based on the known activities of similar compounds.

Caption: A generalized workflow for investigating the in vitro effects of this compound.

Caption: A potential mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols: Pillaromycin A Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillaromycin A is a natural product that has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1] Accurate and standardized antibacterial susceptibility testing (AST) is crucial for determining its spectrum of activity and potency, which are essential steps in the evaluation of its potential as a therapeutic agent.[2][3] This document provides detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound using established methods such as broth microdilution and agar (B569324) disk diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5]

Data Presentation

Currently, specific and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial species is not extensively available in publicly accessible literature. The primary goal of the following protocols is to generate such quantitative data. The results of these experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Example Template for Summarizing this compound MIC Data

| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | 29213 | Positive | Vancomycin | |

| Enterococcus faecalis | 29212 | Positive | Ampicillin | |

| Escherichia coli | 25922 | Negative | Ciprofloxacin | |

| Pseudomonas aeruginosa | 27853 | Negative | Gentamicin | |

| Mycobacterium smegmatis | 700084 | N/A | Rifampicin |

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated in the available literature. Generally, antibacterial agents exert their effects by targeting essential cellular pathways in bacteria, such as:

-

Cell Wall Biosynthesis: Inhibition of peptidoglycan synthesis, leading to cell lysis.

-

Protein Synthesis: Targeting the 30S or 50S ribosomal subunits to block translation.

-

Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.

-

Folate Synthesis: Blocking the metabolic pathway for producing essential folic acid.

-

Cell Membrane Integrity: Disrupting the bacterial cell membrane, leading to leakage of cellular contents.

Further research, including macromolecular synthesis assays and identification of the specific bacterial target, is required to determine the signaling pathway through which this compound exerts its antibacterial effect.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., DMSO, ethanol, or sterile deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL). The choice of solvent should be tested for its own potential antibacterial activity at the highest concentration used.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube of sterile saline or CAMHB.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the appropriate concentration of this compound (prepared from the stock solution in CAMHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control for bacterial growth (inoculum without this compound).

-

Well 12 will serve as a negative control (sterile broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

-

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile saline (0.85% NaCl) or PBS

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Protocol:

-

Preparation of this compound Disks:

-

Prepare a solution of this compound at a desired concentration.

-

Apply a specific volume (e.g., 20 µL) of the this compound solution onto sterile paper disks and allow them to dry completely in a sterile environment. The amount of this compound per disk should be standardized (e.g., 30 µg).

-

-

Preparation of Bacterial Inoculum:

-

Follow the same procedure as described in the Broth Microdilution protocol (Step 2) to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Using sterile forceps, place the prepared this compound disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Place a control disk with a known antibiotic on the same plate for comparison.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

The results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized zone diameter interpretive charts. Since such charts do not yet exist for this compound, the zone diameters should be recorded and compared against those of control antibiotics.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial susceptibility of this compound.

Caption: Workflow for Antibacterial Susceptibility Testing of this compound.

The following diagram illustrates a generalized model of potential bacterial signaling pathways that could be inhibited by an antibacterial agent.

Caption: Generalized Potential Mechanisms of Antibacterial Action.

References

- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathway-Directed Screen for Inhibitors of the Bacterial Cell Elongation Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Cytotoxicity of the Novel Bacteriocin Pkmh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Pillaromycin A: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pillaromycin A is an antibiotic with known activity against mycobacteria and Gram-positive bacteria, with weaker effects observed against Gram-negative bacteria.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Accurate and clear presentation of MIC data is essential for the interpretation and comparison of results. The following tables provide a template for summarizing the quantitative data obtained from this compound MIC assays.

Table 1: MIC of this compound and Comparator Antibiotics against Quality Control Strains

| Antibiotic | Staphylococcus aureus ATCC® 29213™ MIC (µg/mL) | Escherichia coli ATCC® 25922™ MIC (µg/mL) | Pseudomonas aeruginosa ATCC® 27853™ MIC (µg/mL) | Enterococcus faecalis ATCC® 29212™ MIC (µg/mL) |